![molecular formula C6H11NO B14017347 ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol: is a bicyclic compound containing a nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol typically involves the formation of the bicyclic ring system followed by the introduction of the hydroxyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the azabicyclohexane core. The hydroxyl group can then be introduced through various functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and catalytic processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or reduce any functional groups present.
Substitution: Various substitution reactions can be performed on the nitrogen atom or other positions within the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the bicyclic structure.
科学研究应用
Chemistry: In organic synthesis, ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol serves as a valuable intermediate for constructing complex molecules. Its unique structure allows for the development of novel synthetic pathways and the creation of diverse chemical libraries.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its bicyclic structure can mimic natural substrates or inhibitors, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a scaffold for designing new drugs targeting specific biological pathways or receptors.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and catalysts. Its stability and reactivity can be harnessed in processes such as polymerization and surface modification.
作用机制
The mechanism of action of ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
相似化合物的比较
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with a different ring size and nitrogen position.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5-dione]: Another bicyclic compound with distinct functional groups and reactivity.
Uniqueness: ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol is unique due to its specific ring structure and the presence of a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC 名称 |
[(1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol |
InChI |
InChI=1S/C6H11NO/c8-3-5-1-4-2-6(4)7-5/h4-8H,1-3H2/t4-,5-,6+/m0/s1 |
InChI 键 |
ATOUVICHTLDTFN-HCWXCVPCSA-N |
手性 SMILES |
C1[C@H]2C[C@H]2N[C@@H]1CO |
规范 SMILES |
C1C2CC2NC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)

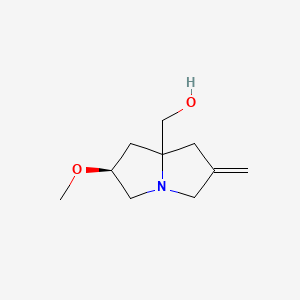
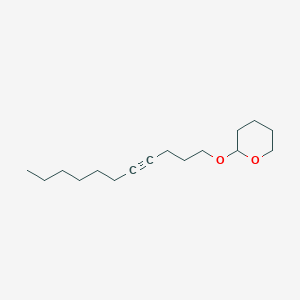
![[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14017291.png)
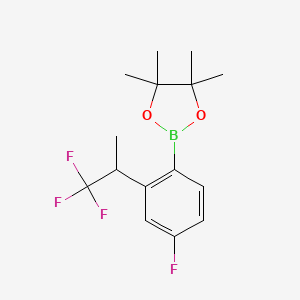
![4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B14017298.png)

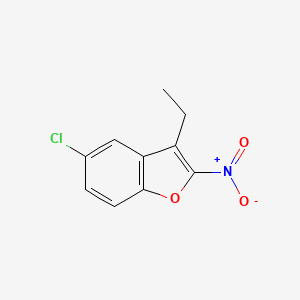



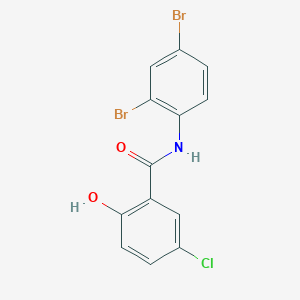
![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
